1-Azakenpaullone

Übersicht

Beschreibung

1-Azakenpaullone is a cell permeable, potent, selective inhibitor of glycogen synthase kinase 3β (GSK3β) with 100-fold less cross-reactivity against CDKs . It can be used together with BIO and CHIR99021 as “gold standards” for GSK3 inhibition .

Chemical Reactions Analysis

1-Azakenpaullone is known to inhibit GSK-3β, a key regulator of Runx2 activity in osteoblastic formation . It shows potent inhibitory activity against GSK-3β over CDK1/cyclin B and CDK5/p25 .Physical And Chemical Properties Analysis

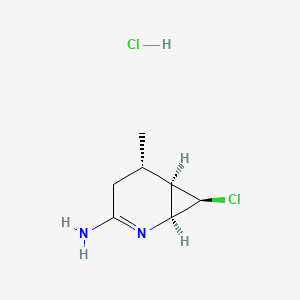

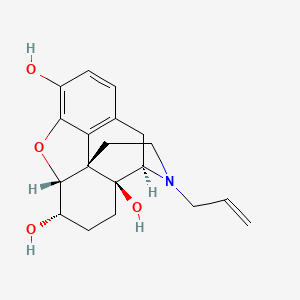

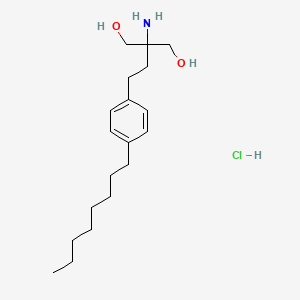

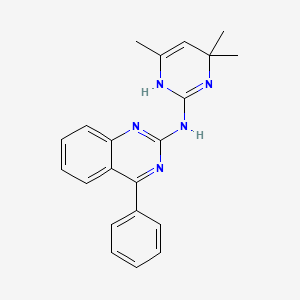

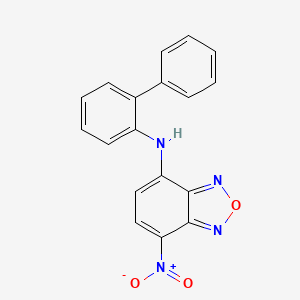

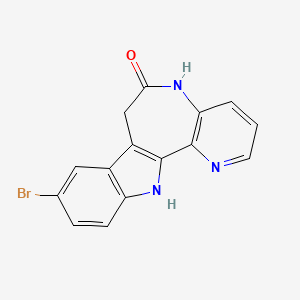

1-Azakenpaullone has a molecular weight of 328.16 and a chemical formula of C15H10BrN3O . It is a solid substance that is insoluble in H2O and EtOH, but soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Application in Stem Cell Research

- Scientific Field: Stem Cell Biology

- Summary of the Application: 1-Azakenpaullone is a potent and highly selective inhibitor of glycogen synthase kinase 3β (GSK3β). It has been found to support human pluripotent stem cells in long-term propagation, maintaining pluripotency, and capacity to differentiate .

- Methods of Application: The specific experimental procedures are not detailed in the sources, but it’s generally used in combination with other compounds like ID-8 and FK506 for maintaining human pluripotent stem cells .

- Results or Outcomes: The use of 1-Azakenpaullone in stem cell research has shown promising results in maintaining the pluripotency of stem cells and their capacity to differentiate .

Application in Osteoblast Differentiation

- Scientific Field: Molecular Endocrinology and Metabolism

- Summary of the Application: 1-Azakenpaullone has been identified as a powerful inducer of osteoblastic differentiation and mineralization of human mesenchymal stem cells (MSCs) .

- Methods of Application: In the study, human MSCs were treated with 1-Azakenpaullone. Alkaline phosphatase activity and staining assays were used to assess osteoblast differentiation, and Alizarin Red staining was used to assess the mineralization of the cultured human MSCs .

- Results or Outcomes: Treatment with 1-Azakenpaullone resulted in higher alkaline phosphatase activity, increased in vitro mineralized matrix formation, and the upregulation of osteoblast-specific marker gene expression .

Application in Human Pancreatic Islets Proliferation

- Scientific Field: Endocrinology

- Summary of the Application: 1-Azakenpaullone has been found to stimulate the proliferation of human pancreatic islets .

- Methods of Application: The specific experimental procedures are not detailed in the sources, but it’s generally understood that the compound’s effects on GSK3β lead to the stimulation of human pancreatic islets .

- Results or Outcomes: The use of 1-Azakenpaullone has shown promising results in stimulating the proliferation of human pancreatic islets .

Application in Neurobiology

- Scientific Field: Neurobiology

- Summary of the Application: 1-Azakenpaullone has been found to promote robust regeneration of hair cells in irradiated neuromasts, which are sensory organs in fish that are used to detect movement and vibration in the surrounding water .

- Methods of Application: The specific experimental procedures are not detailed in the sources, but it’s generally understood that the compound’s effects on GSK3β lead to the stimulation of hair cell regeneration .

- Results or Outcomes: The use of 1-Azakenpaullone has shown promising results in stimulating the regeneration of hair cells in irradiated neuromasts .

Application in Cancer Research

- Scientific Field: Oncology

- Summary of the Application: 1-Azakenpaullone has been found to modulate mitochondrial membrane potential in cancer cells . It also regulates MYCN mRNA levels and reduces neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling .

- Methods of Application: The specific experimental procedures are not detailed in the sources, but it’s generally understood that the compound’s effects on GSK3β lead to these outcomes .

- Results or Outcomes: The use of 1-Azakenpaullone has shown promising results in modulating mitochondrial membrane potential and reducing neuroblastoma cell viability .

Safety And Hazards

Eigenschaften

IUPAC Name |

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azakenpaullone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.